molecular formula C4H3F5O B1581450 3,3,4,4,4-Pentafluorobutan-2-one CAS No. 374-41-4

3,3,4,4,4-Pentafluorobutan-2-one

Cat. No. B1581450
Key on ui cas rn: 374-41-4
M. Wt: 162.06 g/mol
InChI Key: ZHJANTJICQVKOI-UHFFFAOYSA-N
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Patent
US04616027

Procedure details

Methyl pentafluoroethyl ketone (3.9 g, 0.02407 mole) (JACS, 78, 2268-70 [1956]) was stirred in concentrated sulphuric acid (10 ml) at room temperature under a dry-ice condenser. Bromine (1.92 g; 0.012035 mole) was added slowly over two hours with vigorous stirring. The mixture was then stirred for one hour at room temperature and then at 50° C. for one hour. The resulting amber solution was distilled at atmospheric pressure, yielding one main fraction of 4.41 g (76%), boiling at 94-97° C. The mass spectrum confirmed the structure, showing parent ions at 240 and 242 m/e corresponding to C4H2BrF5O (2 isotopes of Br).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:8]([CH3:10])=[O:9])([F:7])[C:3]([F:6])([F:5])[F:4].[Br:11]Br>S(=O)(=O)(O)O>[Br:11][CH2:10][C:8](=[O:9])[C:2]([F:7])([F:1])[C:3]([F:6])([F:5])[F:4]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
FC(C(F)(F)F)(F)C(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 50° C. for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The resulting amber solution was distilled at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
yielding one main fraction of 4.41 g (76%), boiling at 94-97° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrCC(C(C(F)(F)F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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